3-fluoro-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide
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Overview
Description
3-fluoro-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a fluorine atom, a morpholine ring, and a benzenesulfonamide group. It has garnered interest in various fields due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Related compounds have been found to exhibit antimicrobial activity , suggesting that the compound may target bacterial enzymes or structures.
Mode of Action
It’s known that sulfonamides, a class of compounds to which this molecule belongs, often work by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria .
Biochemical Pathways
The compound likely affects the folic acid synthesis pathway in bacteria, given its structural similarity to other sulfonamides . By inhibiting dihydropteroate synthase, it prevents the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for DNA synthesis in bacteria.
Result of Action
The result of the compound’s action would likely be the inhibition of bacterial growth due to the disruption of folic acid synthesis, leading to a halt in DNA replication . This would result in the death of the bacteria or the inhibition of its growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with 3-fluoroaniline and 4-morpholinecarbonyl chloride.
Formation of Intermediate: The initial step involves the reaction of 3-fluoroaniline with 4-morpholinecarbonyl chloride to form an intermediate compound.
Sulfonamide Formation: The intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with controlled temperature and pressure.
Purification: Using techniques such as recrystallization and chromatography to purify the final product.
Quality Control: Ensuring the product meets the required specifications through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-fluoro-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-morpholinoaniline: A precursor in the synthesis of the target compound.
Benzenesulfonamide Derivatives: Other compounds with similar sulfonamide groups.
Uniqueness
3-fluoro-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide is unique due to the presence of the fluorine atom and the morpholine ring, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
3-fluoro-N-[3-(morpholine-4-carbonyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c18-14-4-2-6-16(12-14)25(22,23)19-15-5-1-3-13(11-15)17(21)20-7-9-24-10-8-20/h1-6,11-12,19H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWDSIWLRAMXTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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